6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
Overview
Description
6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 1021021-75-9 . It has a molecular weight of 228.05 and its IUPAC name is 6-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 228.04 . It is a powder at room temperature . The InChI code for this compound is 1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,10-12H , which provides information about its molecular structure.Scientific Research Applications
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one (Bhc-diol) can be used under simulated physiological conditions as a photoremovable protecting group for aldehydes and ketones. This application is significant in organic synthesis, where photolabile protecting groups are crucial for the selective release of certain functional groups in a controlled manner (Lu et al., 2003).
Microscopic Environment Studies Using Fluorescence Detergent Probe
The compound has been used in the study of the microscopic environment of cyclodextrin cavities. This research provides insights into the interactions and complex formation in such environments, which are fundamental in understanding hydrophobic interactions critical in biological systems (Turro et al., 1982).
Indigogenic Substrates for Enzyme Detection
This compound is part of the indoxyl molecule family, which are useful chromogenic substrates for detecting enzyme activities in various fields like histochemistry, biochemistry, and bacteriology. These molecules are crucial for the development of dyes and for understanding enzymatic activities in various biological and medical research contexts (Kiernan, 2007).
Investigation in Marine Sponges
This compound has been investigated in marine sponges, particularly in the context of studying brominated tryptophan derivatives. Such studies are essential for understanding the chemical ecology of marine organisms and the potential pharmaceutical applications of these natural products (Segraves & Crews, 2005).
Antimicrobial Activity
In research involving the cyanobacterium Anabaena constricta, a brominated indole alkaloid closely related to this compound was identified as possessing antimicrobial properties. This highlights the potential application of such compounds in developing new antimicrobial agents (Volk et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Please consult with a professional researcher or a chemist for more specific and detailed information about this compound. They might have access to more specialized databases or publications where this information could be available. If you’re conducting research on this compound, please make sure to follow all relevant safety protocols. This compound has been classified with the signal word “Warning” and associated with hazard statements H315, H319, H335 . Always handle it with appropriate care.
Biochemical Analysis
Biochemical Properties
6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α, an enzyme involved in inflammatory responses . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to modulate enzyme activity makes it a potential candidate for therapeutic applications, particularly in inflammation and related disorders.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby altering the cellular response to inflammatory stimuli . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as p38α, leading to inhibition of their activity . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production.
Properties
IUPAC Name |
6-bromo-3-hydroxy-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOHMTIZHYANEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021021-75-9 | |
Record name | 6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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